Structural Differentiation from Fused Imidazo[1,2-b]pyridazine MKNK1 Inhibitors: Scaffold Topology Comparison
4-Amino-6-(1H-imidazol-1-yl)pyridazin-3-ol features a non-fused imidazole–pyridazinone architecture, in contrast to the imidazo[1,2-b]pyridazine core claimed in Bayer's MKNK1 patent family (WO 2014/076162 A1, US 9,783,543 B1). In the fused system, the imidazole N1 and pyridazine N2 are locked at a fixed distance of ~2.8 Å, whereas the target compound's unconstrained imidazol-1-yl substituent can sample multiple rotamers, potentially accessing distinct sub-pockets within the kinase hinge region [1]. This conformational freedom has been exploited in related pyridazinone-based kinase inhibitors to achieve selectivity over closely related kinases, although no quantitative selectivity data are available for the target compound itself [2].
| Evidence Dimension | Imidazole–pyridazine connectivity and conformational flexibility |
|---|---|
| Target Compound Data | Non-fused: imidazole N1 linked to pyridazine C6 via single C–N bond; free rotation about the C–N axis |
| Comparator Or Baseline | Fused imidazo[1,2-b]pyridazine: imidazole C2–N1 bond integrated into bicyclic system; zero rotational freedom |
| Quantified Difference | Qualitative: Free rotation vs. locked planar geometry. No binding data exist for direct comparison. |
| Conditions | Structural comparison based on SMILES and InChI; no biochemical assay context available |
Why This Matters
Procurement decisions based on scaffold classification alone risk selecting a fused analog that presents an entirely different pharmacophore to the target, invalidating SAR hypotheses derived from imidazo[1,2-b]pyridazine literature.
- [1] Bayer Intellectual Property GmbH, WO 2014/076162 A1 – Amino-substituted imidazopyridazines as MKNK1 kinase inhibitors (2014); US 9,783,543 B1 (2017). View Source
- [2] L. Zorn et al., 'Amino-substituted imidazopyridazines as MKNK1 kinase inhibitors,' EP 2 920 176 A1, published 2015-09-23. Describes SAR for aminoimidazopyridazine series. View Source
